Eupahualin C
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Overview
Description
Eupahualin C is a sesquiterpene lactone that can be isolated from Eupatorium hualienense . It has shown cytotoxicity to K562 and U2OS cancer cells .
Molecular Structure Analysis
The molecular structure of Eupahualin C is represented by the formula C20H24O6 . The molecular weight is 360.40 . The SMILES representation is OC/C=C©/C(O[C@H]1[C@]2([H])C@/C=O)\C)([H])OC(C2=C)=O)=O .Physical And Chemical Properties Analysis
Eupahualin C has a molecular weight of 360.40 and a molecular formula of C20H24O6 . It is a sesquiterpene lactone . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Anticancer Activity : Compounds isolated from Eupatorium hualienense, including eupahualins A-E, have shown significant activities against human chronic myelogenous leukemia and human bone cancer cell lines (Ya‐Ching Shen et al., 2005).
Anti-Inflammatory Effects in Skin : Eupafolin has demonstrated effectiveness in treating inflammation in skin, specifically by inhibiting cyclooxygenase-2 (COX-2) expression in LPS-treated human dermal fibroblasts (Ming-Horng Tsai et al., 2014). Additionally, eupafolin was found to ameliorate COX-2 expression and PGE2 production in human keratinocytes exposed to particulate pollutants (Chiang-Wen Lee et al., 2016).
Antitumor Activity : Eupafolin has been identified to possess potent anti-angiogenic and antitumor activities in hepatocellular carcinoma, inhibiting VEGF-induced cell proliferation and migration (Honglei Jiang et al., 2017).
Apoptosis in Cancer Cells : In studies on human cervical adenocarcinoma HeLa cells, eupafolin induced apoptosis, suggesting its potential in cancer treatment (Kyung‐Sook Chung et al., 2010).
Pharmacological Profile : Eupafolin has been shown to have anti-tumor, anti-inflammatory, anti-viral, and antioxidant activities, with potential in treating various human disorders (D. Patel, 2022).
Skin Whitening Effects : Eupafolin has been identified as a skin whitening agent, impacting melanogenesis and tyrosinase activity in mouse melanoma cells (H. Ko et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCYDOPXMGUET-OSTFJODSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eupahualin C |
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